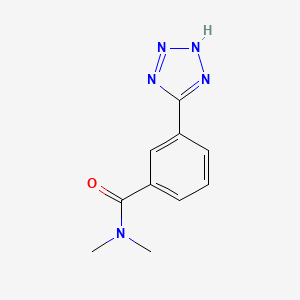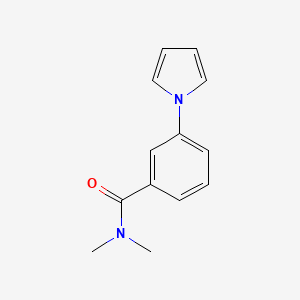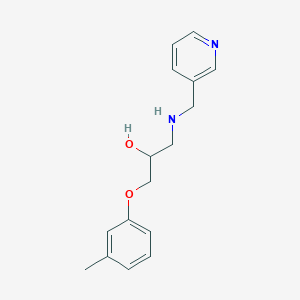
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol involves its interaction with beta-2 adrenergic receptors. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol binds to these receptors and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle cells in the bronchi, resulting in bronchodilation. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol also stimulates the breakdown of glycogen in the liver, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory and glucose-regulating effects, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors, which allows for the study of specific physiological processes such as bronchodilation and glucose metabolism. However, one limitation is that 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has not been extensively studied in vivo, and its long-term effects on human health are not well understood.
Future Directions
Future research on 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol could focus on its potential use as a therapeutic agent for the treatment of asthma, diabetes, and other diseases. Additional studies could explore the mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol and its effects on other physiological processes. Further research could also investigate the safety and efficacy of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in vivo, with the goal of developing a pharmaceutical agent that could be used in clinical settings.
In conclusion, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent. Its ability to selectively activate beta-2 adrenergic receptors makes it a promising candidate for the treatment of asthma and other diseases. While additional research is needed to fully understand its mechanism of action and long-term effects on human health, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol represents an exciting area of research in the field of pharmacology.
Synthesis Methods
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 3-bromopyridine to form 3-(3-methylphenoxy)pyridine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and sodium borohydride to form 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol.
Scientific Research Applications
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been studied for its potential use as a pharmaceutical agent due to its ability to interact with adrenergic receptors. Adrenergic receptors are involved in the regulation of various physiological processes, including cardiovascular function, metabolism, and the immune system. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to selectively activate beta-2 adrenergic receptors, which are involved in the regulation of bronchodilation and glucose metabolism.
properties
IUPAC Name |
1-(3-methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-4-2-6-16(8-13)20-12-15(19)11-18-10-14-5-3-7-17-9-14/h2-9,15,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYVLALTKYGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
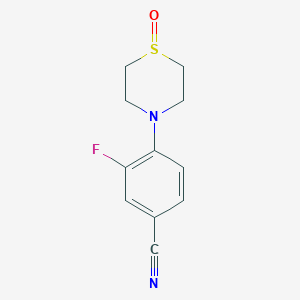
![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
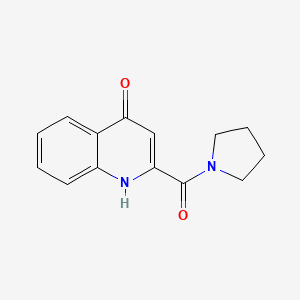
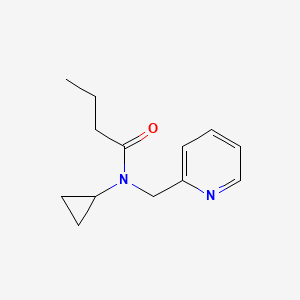
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
